(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide
Description
(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a hydrazone derivative characterized by a hydroxybenzylidene moiety linked to an acetohydrazide core substituted with a p-tolyloxy (para-methylphenoxy) group. This compound belongs to a class of Schiff bases known for their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant properties . Its synthesis typically involves condensation of 2-(p-tolyloxy)acetohydrazide with 2-hydroxybenzaldehyde under acidic conditions, often using ethanol as a solvent and catalytic hydrochloric acid . The (E)-isomer dominates due to thermodynamic stability, though minor (Z)-isomers may form, as confirmed by duplicated NMR signals .
Key structural features include:
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-8-14(9-7-12)21-11-16(20)18-17-10-13-4-2-3-5-15(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTWEUHJYBYXIM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization under acidic or thermal conditions to form heterocyclic derivatives. For example, heating with acetic anhydride yields quinazolinone derivatives via intramolecular cyclization .
Example Reaction :
Condensation with Carbonyl Compounds
The hydrazide reacts with aldehydes or ketones to form bis-hydrazones. For instance, condensation with 4-nitrobenzaldehyde produces a bis-hydrazone derivative .
Conditions : Reflux in ethanol with piperidine catalyst.
Complexation with Metal Ions
The phenolic –OH and hydrazone (–NH–N=CH–) groups act as bidentate ligands for transition metals (e.g., Cu, Fe) . Complexes exhibit altered solubility and stability.
Example :
Acid/Base Reactivity
-
Deprotonation : The phenolic –OH (pKa ~10) deprotonates in basic media, forming a phenoxide ion.
-
Protonation : The hydrazide NH group protonates under strongly acidic conditions.
Reaction Optimization and Conditions
Reaction parameters significantly influence yields and selectivity:
Research Findings
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone group can form stable complexes with metal ions, which could be relevant in coordination chemistry and catalysis.
Comparison with Similar Compounds
Structural Analogues
Key Structural Insights :
- Electron-withdrawing groups (e.g., –F, –Cl) enhance antitumor potency but may reduce selectivity .
- Methoxy groups improve solubility but diminish activity compared to hydroxybenzylidene derivatives .
- Triazole hybrids exhibit unique neuritogenic effects, absent in the parent compound .
Anti-Inflammatory Activity
In contrast, (E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide shows moderate COX-2 inhibition (~40% at 10 μM) but lacks the pyrazole moiety critical for p38 MAP kinase inhibition .
Spectral and Physicochemical Properties
Notable Trends:
Biological Activity
(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a condensation reaction between 2-hydroxybenzaldehyde and p-tolyloxyacetohydrazide. The general synthetic pathway involves:
- Preparation of Hydrazone : Reacting 2-hydroxybenzaldehyde with p-tolyloxyacetohydrazide in an appropriate solvent.
- Purification : Isolating the product through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:
- Gram-positive bacteria : The compound showed notable activity against Staphylococcus aureus with an IC50 value of 12 µg/mL.
- Gram-negative bacteria : It demonstrated moderate effectiveness against Escherichia coli, with an IC50 of 25 µg/mL.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported:
- MCF-7 Cell Line : IC50 value of 15 µg/mL, indicating potential as a chemotherapeutic agent.
- HeLa Cell Line : IC50 value of 20 µg/mL, suggesting a selective cytotoxic effect.
The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's ability to modulate gene expression through epigenetic mechanisms is a promising area for further research.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand the influence of various substituents on biological activity:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2-Hydroxy group | Electron-donating | Enhances antimicrobial activity |
| Para-methyl group | Alkyl substituent | Increases cytotoxicity |
| Acetohydrazide moiety | Core structure | Essential for HDAC inhibition |
The presence of the hydroxy group is critical for enhancing solubility and biological activity, while alkyl substitutions can fine-tune the potency.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, this compound was tested against a panel of pathogens. The results confirmed its potential as an effective antimicrobial agent, particularly against resistant strains of bacteria .
Case Study 2: Anticancer Research
A collaborative research effort explored the anticancer effects of this compound on multiple cancer cell lines. The findings indicated that it could induce apoptosis in MCF-7 cells via the activation of caspase pathways, highlighting its therapeutic potential in oncology .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms the hydrazone linkage (δ ~10–11 ppm for NH) and E-configuration via coupling constants (e.g., J = 8.7 Hz for aromatic protons) .
- FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹), N-H (~3200 cm⁻¹), and C=N (~1600 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+Na⁺] for exact mass) .
- SC-XRD : Resolves crystal packing and non-covalent interactions (e.g., π-stacking in CCDC 1887945) .
How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Advanced
Discrepancies in bioactivity (e.g., antioxidant vs. enzyme inhibition) arise from:
- Assay variability : DPPH scavenging () vs. Ellman’s method for cholinesterase inhibition ().
- Cell line specificity : Anticancer activity varies between C6 (glioma) and MCF-7 (breast adenocarcinoma) due to membrane permeability differences .
- Control standards : Compare with ascorbic acid (IC₅₀ ~3–7 μM ) or galantamine (AChE inhibition ).
Resolution : Standardize protocols (e.g., fixed incubation times) and validate across multiple models .
What computational methods support the understanding of its molecular interactions?
Q. Advanced
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) and intramolecular charge transfer using Gaussian software .
- Molecular docking : Predict binding modes with targets like α-glucosidase (AutoDock/Vina) using crystal structures from PDB .
- Crystallographic data : Access CCDC entries (e.g., 1887945) to model π-interactions and hydrogen-bonding networks .
How can derivatives of this compound be designed to enhance pharmacological properties?
Q. Advanced
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro) on the benzylidene ring to improve electron delocalization .
- Bioisosteric replacement : Replace p-tolyloxy with thienyl or benzothiazole groups to enhance cytotoxicity (e.g., IC₅₀ <10 μM in HT-29 cells) .
- Pharmacokinetic tuning : Add methyl or methoxy groups to improve solubility and blood-brain barrier penetration .
What are common impurities during synthesis, and how can they be mitigated?
Q. Basic
- Byproducts : Unreacted hydrazide or aldehyde, detected via TLC (Rf comparison) .
- Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization .
- Purity confirmation : Melting point consistency (e.g., 253–254°C ) and HPLC (≥95% purity) .
What in vitro models are appropriate for evaluating its therapeutic potential?
Q. Advanced
- Anticancer : MTT assay on C6 (glioma), A549 (lung), and HT-29 (colorectal) cell lines .
- Antioxidant : DPPH radical scavenging (IC₅₀ ~10–20 μM) and hydrogen peroxide/nitric oxide assays .
- Enzyme inhibition : α-Glucosidase (IC₅₀ ~3–7 μM) using spectrophotometric methods .
How is the E-configuration of the hydrazone moiety confirmed experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
